molecular formula C13H9NO B13682349 Benzo[h]quinolin-2(1H)-one CAS No. 139351-45-4

Benzo[h]quinolin-2(1H)-one

Cat. No.: B13682349
CAS No.: 139351-45-4
M. Wt: 195.22 g/mol
InChI Key: UIWLITBBFICQKW-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-2(1H)-one is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing Benzo[h]quinolin-2(1H)-one involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another method includes the use of phosphonium ylides as alkylating reagents under base-promoted conditions, which allows for the construction of 3-alkylquinoxalinones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinolin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolin-2-ones, which can have different functional groups attached to the quinoline ring, enhancing their biological and chemical properties .

Scientific Research Applications

Benzo[h]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[cd]indol-2(1H)-ones
  • Pyrrolo[4,3,2-de]quinolin-2(1H)-ones
  • Quinoline

Uniqueness

Benzo[h]quinolin-2(1H)-one is unique due to its specific structure, which allows for diverse chemical modifications and interactions with biological targets. Compared to similar compounds like Benzo[cd]indol-2(1H)-ones and Pyrrolo[4,3,2-de]quinolin-2(1H)-ones, it offers distinct advantages in terms of selectivity and potency in various applications .

Biological Activity

Benzo[h]quinolin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused quinoline and ketone structure, specifically featuring a carbonyl group at the 2-position of the quinoline moiety. This unique configuration contributes to its reactivity and biological properties, distinguishing it from related compounds.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress-mediated DNA damage. It has demonstrated cytotoxic effects against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines, with significant inhibition of cell growth observed in MTT assays .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Antimicrobial Properties : Some derivatives of this compound have exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Condensation Reactions : The synthesis often involves the condensation of 2-aminoaryl ketones with appropriate aldehydes or other electrophiles under acidic or basic conditions.
  • Cyclization Reactions : Another approach includes cyclization reactions involving precursors such as 2-(phenyl)aniline derivatives combined with carbonyl compounds .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various substituents on its aromatic rings. For example:

  • Hydroxyl Substituents : Hydroxyl groups at specific positions can enhance anticancer activity by improving solubility and bioavailability.
  • Methyl and Methoxy Groups : The presence of methyl or methoxy groups has been correlated with increased potency against certain cancer cell lines due to their impact on the compound's lipophilicity and interaction with biological targets .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Toxicological Screening : A study evaluated the toxicity of 4-Phenyl-3,4-dihydrothis compound, revealing promising results regarding its safety profile during acute and subacute exposure tests. This suggests that derivatives may be viable candidates for further development in treating conditions like Alzheimer's disease .
  • Anticancer Mechanisms : Research demonstrated that benzo[h]quinolines induce oxidative stress leading to DNA damage in cancer cells. These findings were supported by molecular docking studies indicating favorable interactions with target proteins involved in cancer progression .
  • Comparative Efficacy Studies : Recent studies comparing various benzoquinoline derivatives have shown that modifications to the core structure can significantly alter their anticancer efficacy, reinforcing the importance of SAR in drug design .

Properties

CAS No.

139351-45-4

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C13H9NO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14-12/h1-8H,(H,14,15)

InChI Key

UIWLITBBFICQKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=O)C=C3

Origin of Product

United States

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